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Compound of Interest

4-Chloro-1H-imidazo[4,5-
Compound Name: o
cJpyridine

Cat. No.: B048849

An In-Depth Technical Guide to the Basic Properties of 4-Chloro-1H-imidazo[4,5-c]pyridine

Abstract

4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Its structure, an isomer of chlorinated purines,
positions it as a versatile scaffold for synthesizing a wide array of biologically active molecules.
This guide provides a comprehensive overview of its core physicochemical properties,
synthesis, reactivity, and applications. We delve into the causality behind its synthetic routes
and its reactivity in key transformations such as nucleophilic aromatic substitution and
palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data
summaries, and safety information are provided to support researchers and drug development
professionals in leveraging this important chemical entity.

Core Physicochemical Properties

4-Chloro-1H-imidazo[4,5-c]pyridine is a solid at room temperature, typically appearing as a
pale beige to pale brown powder.[1] Its core properties are fundamental to its handling,
reactivity, and application in synthetic chemistry.
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Property Value Source(s)
Molecular Formula CeHaCINs3 [21[3114]
Molecular Weight 153.57 g/mol [21[31[4]
CAS Number 2770-01-6 [3][4][5]
Melting Point 179-181 °C [1]

Boiling Point 455.4+25.0 °C (Predicted) [1]

Density 1.531+0.06 g/cm3 (Predicted) [1]

pKa 7.93+0.40 (Predicted) [1]

- DMSO (Slightly, Sonicated),
Solubility _ _ [1]
Methanol (Slightly, Sonicated)

XLogP3 1.4 [2]

Synthesis and Reactivity: A Versatile Building Block

The utility of 4-Chloro-1H-imidazo[4,5-c]pyridine stems from its synthetic accessibility and
the reactivity of its chloro-substituent, which serves as a handle for molecular elaboration.

Synthesis

The most common and efficient synthesis involves the cyclization of a diaminopyridine
precursor. The choice of a one-pot reaction with trimethyl orthoformate and an acid catalyst
provides a direct and high-yielding route to the imidazo[4,5-c]pyridine core.
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Caption: Synthesis workflow for 4-Chloro-1H-imidazo[4,5-c]pyridine.
Detailed Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine[6]

o Rationale: This protocol leverages the reaction of a 1,2-diamine (on the pyridine ring) with an
orthoformate, which serves as a one-carbon source, to construct the imidazole ring.
Concentrated hydrochloric acid acts as a catalyst for the condensation and subsequent
cyclization. The product's limited solubility in the reaction mixture allows for a simple isolation
by filtration.

o Step-by-Step Methodology:

o To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and
trimethyl orthoformate (40 mL).
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o At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the
mixture with stirring.

o Continue stirring the mixture overnight at room temperature. A significant amount of solid
precipitate will form.

o Collect the precipitated solid by filtration.
o Wash the filter cake with petroleum ether to remove residual reagents and byproducts.

o Dry the collected solid to obtain the crude 4-Chloro-1H-imidazo[4,5-c]pyridine. The
product is often of sufficient purity for subsequent steps, or it can be further purified if
necessary.

Core Reactivity

The chemical behavior of 4-Chloro-1H-imidazo[4,5-c]pyridine is dominated by the chloro-
substituent at the C4 position. The electron-withdrawing nature of the fused aromatic ring
system makes this position highly susceptible to nucleophilic attack.[7][8] This reactivity is the
cornerstone of its application as a scaffold in discovery chemistry.
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Caption: Key reaction pathways for 4-Chloro-1H-imidazo[4,5-c]pyridine.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

o Rationale: The C4-chloro group is an excellent leaving group for SNAr reactions. This allows
for the straightforward introduction of various nitrogen-based nucleophiles, a common
strategy for building libraries of potential drug candidates. The reaction can be performed
under conventional heating or accelerated using microwave irradiation.[9]

o Step-by-Step Methodology (Microwave-Assisted):

o In a microwave-safe vial, combine 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the
desired primary or secondary amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO,
ethanol).

o If the amine is a secondary amine or used as a salt, an auxiliary base (e.g., K2COs,
DIPEA, 2.0 eq) may be required to neutralize the generated HCI.[9]

o Seal the vial and place it in a microwave reactor.

o Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) for a duration
determined by reaction monitoring (e.g., 15-60 minutes).

o After the reaction is complete, cool the vial to room temperature.

o Isolate the product by precipitation upon adding water, followed by filtration, or by
extraction with an appropriate organic solvent.

o Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Suzuki Cross-Coupling

» Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming
carbon-carbon bonds.[10] It allows for the attachment of a wide variety of aryl or alkyl groups
(from boronic acids) to the C4 position, significantly increasing molecular complexity.[11] The
choice of palladium catalyst, ligand, and base is critical for achieving high yields.[10][12]

o Step-by-Step Methodology:
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o To a reaction vessel, add 4-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), the desired aryl
or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a
base (e.g., K2COs, Cs2C0s3, 2.0-3.0 eq).

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
o Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).

o Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) with stirring until the
starting material is consumed (monitor by TLC or LC-MS).

o Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude residue by column chromatography on silica gel to yield the desired
product.

Applications in Medicinal Chemistry

The 1H-imidazo[4,5-c]pyridine scaffold is considered a "privileged structure™ in medicinal
chemistry due to its structural similarity to endogenous purines, allowing it to interact with a
variety of biological targets.[13][14]

o Antiviral Agents: This scaffold is a key component in compounds with potent antiviral activity.
For instance, 4-Chloro-1H-imidazo[4,5-c]pyridine is a documented reagent in the
synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit
antiviral properties.[5]

» Kinase Inhibitors: Derivatives have been identified as inhibitors of various kinases, including
Protein Kinase B (Akt), which is a crucial node in cell signaling pathways related to cancer.
[13]

o Receptor Antagonists: The scaffold has been used to develop A2A adenosine receptor
antagonists.[13]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b048849?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/co500090t
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155225/
https://www.benchchem.com/product/b048849?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7840366.htm
https://pubs.acs.org/doi/10.1021/co500090t
https://pubs.acs.org/doi/10.1021/co500090t
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Other Therapeutic Areas: The imidazo[4,5-c]pyridine core has been explored for a wide
range of other pharmacological activities, including anti-HCV, antifungal, antitumor, and
antihypertensive effects.[13] By adjusting the basicity (pKa) of nitrogen atoms within the
scaffold, researchers can optimize cellular activity while minimizing undesirable effects like
sequestration in tissues.[15]

Analytical & Spectroscopic Profile

Characterization of 4-Chloro-1H-imidazo[4,5-c]pyridine and its derivatives relies on standard
analytical techniques.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) is used for exact mass
confirmation. The expected protonated molecule [M+H]* has a calculated m/z of 154.0166,
which closely matches experimental values.[5][6]

e IH NMR Spectroscopy: In a typical *H NMR spectrum (in a solvent like DMSO-ds), one would
expect to see signals in the aromatic region (typically & 7.0-9.0 ppm) corresponding to the
three protons on the fused ring system, along with a broad singlet for the N-H proton of the
imidazole ring.

e 13C NMR Spectroscopy: The 3C NMR spectrum will show six distinct signals for the six
carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would
be expected to appear in a characteristic region for chlorinated aromatic carbons.

Safety and Handling

Proper handling of 4-Chloro-1H-imidazo[4,5-c]pyridine is essential due to its potential
hazards.

» Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin
irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation
(H335).[1]

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.
[16][17]
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
safety goggles with side-shields or a face shield.[17][18]

o Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or
smoke when using this product.[17]

o First Aid:

[¢]

If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.
[17]

[¢]

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]

[e]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[1]

[e]

If Swallowed: Rinse mouth and immediately call a poison center or doctor.[17]

e Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or
argon) at 2-8°C.[1] Keep the container tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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